molecular formula C15H18N2O2S B377143 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 185023-34-1

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B377143
CAS No.: 185023-34-1
M. Wt: 290.4g/mol
InChI Key: JUPURKPOSPYBDZ-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

This compound has been synthesized as part of a series of similar esters . The synthesis process involved the use of a functionalized thiourea .


Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The compound has been evaluated in vitro for its antimicrobial and anticancer potential . It was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C14H16N2O3 . Its molecular weight is 260.29 g/mol . The compound’s IUPAC name is ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate .

Mechanism of Action

Target of Action

The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .

Future Directions

The compound has shown promising results in antimicrobial and anticancer evaluations . Future research could focus on further exploring its potential uses in these areas. Additionally, its interaction with ecto-5’-nucleotidase suggests potential for the development of new anti-cancer drugs .

Properties

IUPAC Name

ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPURKPOSPYBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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